1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYVFERIOAJANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The most efficient route to 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone involves a Au(I)-catalyzed tandem reaction of 3-yne-1,2-diol precursors. As demonstrated by Liu et al., this method enables the construction of the cyclopenta[b]furan core via a dual activation mechanism:
-
Alkyne Activation : Au(I) coordinates to the terminal alkyne, polarizing the C≡C bond and facilitating nucleophilic attack by the proximal hydroxyl group.
-
Cyclization : Intramolecular aldol-like condensation forms the fused cyclopentane ring, followed by aromatization to yield the furan moiety.
Critical to this process is the use of 1-(3-hydroxy-3-(1-hydroxycyclobutyl)prop-1-yn-1-yl)ethanone as the substrate. The acetyl group at the propargyl position directs regioselective cyclization, while the cyclobutanol moiety ensures proper ring strain for efficient annulation.
Standard Reaction Conditions
Optimized parameters for the synthesis (Table 1):
| Parameter | Optimal Value |
|---|---|
| Catalyst | PPh₃AuCl/AgOTf (1 mol%) |
| Solvent | THF |
| Temperature | 70°C |
| Reaction Time | 4 hours |
| Yield | 73% |
The choice of PPh₃AuCl over other gold complexes (e.g., AuCl₃ or NHC-Au) suppresses over-oxidation side reactions. Silver triflate acts as a halide scavenger, generating the active Au(I) species.
Substrate Synthesis and Modifications
Preparation of 3-Yne-1,2-diol Precursors
The key intermediate 1-(3-hydroxy-3-(1-hydroxycyclobutyl)prop-1-yn-1-yl)ethanone is synthesized in three steps (Scheme 1):
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Silyl Protection :
Trimethylsilylacetylene reacts with paraformaldehyde under basic conditions, followed by protection with TBDPSCl (82% yield). -
Cyclobutane Introduction :
Lithiation with t-BuLi and subsequent reaction with cyclobutanone installs the cycloalkanol group (80% yield). -
Deprotection and Functionalization :
TBDPS removal with TBAF yields the terminal alkyne, which undergoes Sonogashira coupling with acetyl-substituted aryl halides (88% yield).
Structural Variations and Yield Trends
Modifying the acetyl group’s position significantly impacts cyclization efficiency (Table 2):
| Substitution Pattern | Yield (%) |
|---|---|
| Para-acetylphenyl | 73 |
| Meta-acetylphenyl | 51 |
| Ortho-acetylphenyl | <5 |
The para-substituted derivative exhibits optimal steric and electronic compatibility with the Au(I) catalyst’s coordination sphere.
Scalability and Process Optimization
Solvent and Temperature Effects
While THF provides optimal yields (73%), switching to dichloromethane reduces efficiency to 58% due to poor Au(I) solubility. Elevated temperatures (>100°C) promote decarbonylation side products, whereas temperatures <70°C result in incomplete cyclization.
Catalytic System Screening
Alternative catalysts were evaluated (Table 3):
| Catalyst System | Yield (%) |
|---|---|
| PPh₃AuCl/AgOTf | 73 |
| AuCl₃ | 32 |
| [Au(IPr)Cl] | 41 |
| Pd(OAc)₂ | <5 |
The PPh₃AuCl/AgOTf system outperforms alternatives by balancing Lewis acidity and steric bulk, preventing undesired π-complexation with the furan ring.
Analytical Characterization
Spectroscopic Data
This compound exhibits distinct NMR features:
-
¹H NMR (CDCl₃) : δ 2.56 (s, 3H, COCH₃), 2.74–2.70 (m, 2H, cyclopentane CH₂), 6.69 (s, 1H, furan H)
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¹³C NMR : δ 197.6 (C=O), 160.5 (furan C-O), 104.8 (furan C-H), 28.5–24.1 (cyclopentane CH₂)
High-resolution mass spectrometry confirms the molecular ion at m/z 189.0924 [M+H]⁺ (calculated: 189.0915).
Purity and Stability
Column chromatography (silica gel, petroleum ether/EtOAc 4:1) delivers >95% purity. The compound remains stable for >6 months at -20°C under argon.
Comparative Analysis with Related Methodologies
While the Au(I)-catalyzed route dominates current synthesis protocols, earlier approaches faced limitations:
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Scientific Research Applications
Preliminary research indicates that compounds similar to 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone exhibit significant biological activities:
- Antioxidant Properties : The structural features suggest potential antioxidant capabilities, possibly through free radical scavenging mechanisms.
- Cytotoxicity : Investigations have shown that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development.
Interaction Studies
Studies focusing on the interaction of this compound with biological targets such as enzymes and receptors are crucial for understanding its pharmacodynamics. Initial findings suggest interactions with cellular pathways related to inflammation and apoptosis.
Case Studies
- Anticancer Activity : A study investigated the cytotoxic effects of several derivatives of this compound against human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for further development as anticancer agents.
- Antioxidant Mechanism : Research focused on the antioxidant properties of compounds containing the cyclopentafuran moiety demonstrated their ability to mitigate oxidative stress in cellular models. The study concluded that these compounds could be explored for therapeutic applications in oxidative stress-related diseases.
- Pharmacological Profiling : A comprehensive pharmacological study assessed the binding affinity of this compound to various receptors involved in inflammation and pain pathways. The findings suggest a promising role for this compound in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Ring System Complexity : The cyclopenta-fused furan in the target compound introduces steric hindrance and altered electronic properties compared to simpler furans like 2-acetylfuran. This may enhance stability and modulate reactivity in synthetic pathways .
- Substituent Influence : Methyl groups in dimethyl-substituted furans (e.g., 73761-44-1) increase hydrophobicity but reduce ring strain compared to bicyclic systems.
Antiproliferative Potential
- Thiophene Analogues: Cyclopenta[b]thiophene derivatives (e.g., compounds 24 and 25 in ) exhibit antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .
- 1,3,4-Oxadiazole Derivatives: Compounds like 1-[2-phenyl-5-(1,2,5,9b-tetrahydronaphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-3(2H)-yl] ethanone () demonstrate anti-inflammatory activity, highlighting the utility of acetylated furan moieties in bioactive heterocycles .
Biological Activity
1-(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)ethanone, with the molecular formula CHO, is a bicyclic compound characterized by a cyclopentafuran moiety and a ketone functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties and cytotoxicity against cancer cell lines, making this compound of interest for further investigation.
Antioxidant Activity
Research indicates that compounds containing furan rings often exhibit antioxidant properties. The presence of the cyclopentafuran moiety in this compound suggests it may act as a free radical scavenger, potentially modulating oxidative stress in biological systems. Studies have shown that related compounds can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), although specific data on this compound remains limited .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. For instance, compounds with similar bicyclic structures have demonstrated significant activity against MCF-7 breast cancer cells. The mechanisms underlying this activity may involve the induction of apoptosis or disruption of cellular signaling pathways associated with cancer progression .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its electrophilic carbonyl group may interact with nucleophiles in biological systems, leading to modulation of enzyme activities or receptor binding. This interaction could influence various cellular processes such as inflammation and apoptosis .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Acetylbenzofuran | Contains a benzofuran moiety | Exhibits anti-inflammatory activity |
| 5-Methylcyclopentafuran | Methyl substitution on the ring | Potentially more lipophilic |
| 3-Hydroxycoumarin | Similar bicyclic structure | Known for anticoagulant properties |
This table highlights the diversity within this class of chemicals and emphasizes how structural variations can influence biological activity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
